methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate
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Overview
Description
METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is a complex organic compound with the molecular formula C19H18N4O7S and a molecular weight of 446.442 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a carbamate ester. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the resulting compound is treated with methyl chloroformate to form the carbamate ester .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl and carbamate groups may interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- METHYL 4-({2-[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]-4-METHYLBENZENESULFONOHYDRAZIDE
Uniqueness
METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins makes it a valuable tool in research.
Properties
Molecular Formula |
C19H18N4O7S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C19H18N4O7S/c1-23-14-6-4-3-5-13(14)16(24)15(18(23)26)17(25)21-22-31(28,29)12-9-7-11(8-10-12)20-19(27)30-2/h3-10,22,24H,1-2H3,(H,20,27)(H,21,25) |
InChI Key |
HWIWBBBQTXZASV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Origin of Product |
United States |
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